![molecular formula C19H13F3N2O3 B5578808 2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide
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Description
Synthesis Analysis
Benzohydrazides, including compounds similar to 2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide, are typically synthesized using a refluxing process involving specific reactants. For example, Asegbeloyin et al. (2014) described the synthesis of a related compound through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzohydrazides is often characterized using techniques like NMR spectroscopy and X-ray crystallography. For instance, Fun et al. (2011) analyzed a similar benzohydrazide derivative, revealing a nonplanar molecule with intermolecular hydrogen bonding forming a ring system (Fun et al., 2011).
Chemical Reactions and Properties
Benzohydrazides can react with various metal ions to form complexes. As illustrated by Asegbeloyin et al. (2014), the reaction of a benzohydrazide compound with Co(II), Ni(II), and Cu(II) halides produced corresponding complexes characterized by different spectroscopic methods (Asegbeloyin et al., 2014).
Physical Properties Analysis
Physical properties of benzohydrazides, such as melting point, solubility, and crystal structure, are often determined through experimental analysis. For example, Fun et al. (2011) described the crystal structure of a benzohydrazide derivative, providing insights into its physical characteristics (Fun et al., 2011).
Chemical Properties Analysis
Chemical properties like reactivity with other compounds, stability, and potential biological activities are crucial aspects of benzohydrazides. Asegbeloyin et al. (2014) reported on the cytotoxic and antimicrobial activity of a benzohydrazide compound, highlighting its chemical properties (Asegbeloyin et al., 2014).
Scientific Research Applications
Covalent Organic Frameworks
- The study by Uribe-Romo et al. (2011) discusses the synthesis of new covalent organic frameworks (COFs) using hydrazide linkages, demonstrating the potential of hydrazone-linked COFs in creating porous materials with excellent chemical and thermal stability. This suggests that similar compounds could be used in the development of novel COFs with specific properties for gas storage, separation, or catalysis (Uribe-Romo et al., 2011).
Biological Activities
- Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazone derivatives and evaluated their antimicrobial and anticonvulsant activities, highlighting the potential of hydrazide-hydrazones in developing new antimicrobial and anticonvulsant agents (Küçükgüzel et al., 2003).
Sensor Technologies
- A study by Ma et al. (2016) on an acylhydrazone-based chemosensor for the detection of Al3+ ions showcases the utility of hydrazide compounds in creating selective and sensitive sensors. This indicates the potential of similar compounds in environmental monitoring and analysis (Ma et al., 2016).
properties
IUPAC Name |
2-hydroxy-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-19(21,22)13-5-3-4-12(10-13)17-9-8-14(27-17)11-23-24-18(26)15-6-1-2-7-16(15)25/h1-11,25H,(H,24,26)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZYUJQRRUKEE-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide |
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